Thiol vs. Thione Tautomeric State and Biological Outcomes
In a systematic evaluation of 1,2,4-triazole derivatives against nematodes, compounds containing exclusively the thiol form reduced nematode viability by 20–40%, whereas those bearing only the thionic (thione) form paradoxically increased viability by 3–4% [1]. The target compound, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol, is structurally locked in the thiol form due to the exocyclic CH₂SH group, preventing tautomerization to a thione. This contrasts with 5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 59689-64-4), which can undergo thiol–thione prototropic tautomerism and may exhibit mixed or counter-productive biological profiles.
| Evidence Dimension | Nematode viability modulation (functional outcome of thiol vs. thione state) |
|---|---|
| Target Compound Data | Thiol-form compounds (class-level): 20–40% reduction in nematode viability |
| Comparator Or Baseline | Thione-form compounds (class-level): 3–4% increase in nematode viability |
| Quantified Difference | Net differential of 23–44 percentage points in viability outcome between thiol and thione forms |
| Conditions | In vitro nematode viability assay; 1,2,4-triazole derivatives; concentration-dependent evaluation (Galstyan et al., 2019) |
Why This Matters
For anthelmintic screening programs, selecting a thiol-locked compound ensures the desired viability-reducing phenotype and avoids the counter-productive thione effect observed with tautomerizable analogs.
- [1] Galstyan, A. S., Ghochikyan, T. V., Samvelyan, M. A., Frangyan, V. R., & Sarfraz, M. (2019). Synthesis, Study of the Biological Activity of New 1,2,4-Triazole Derivatives and Characteristics of the Relationship of the Structure and Biological Activity in a Series of the Latter. ChemistrySelect, 4(42), 12386–12390. DOI: 10.1002/slct.201902761 View Source
